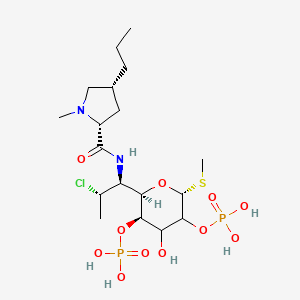
Clindamycin 2,4-Diphosphate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Clindamycin 2,4-Diphosphate is a derivative of clindamycin, a lincosamide antibiotic. This compound is known for its antibacterial properties and is used in various medical applications. This compound is particularly effective against anaerobic bacteria and certain protozoa, making it a valuable tool in treating infections .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Clindamycin 2,4-Diphosphate involves the phosphorylation of clindamycin. This process typically requires the use of phosphorylating agents such as phosphorus oxychloride or phosphorus pentachloride under controlled conditions. The reaction is carried out in an inert atmosphere to prevent unwanted side reactions .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves rigorous quality control measures to ensure the purity and efficacy of the final product. High-performance liquid chromatography (HPLC) is often used to separate and purify the compound from its impurities .
Chemical Reactions Analysis
Types of Reactions
Clindamycin 2,4-Diphosphate undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of sulfoxide derivatives.
Reduction: Reduction reactions can convert the compound back to its parent form, clindamycin.
Substitution: Phosphate groups can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH to ensure specificity and yield .
Major Products
The major products formed from these reactions include clindamycin, sulfoxide derivatives, and various substituted clindamycin compounds. These products retain the antibacterial properties of the parent compound but may exhibit different pharmacokinetic profiles .
Scientific Research Applications
Clindamycin 2,4-Diphosphate has a wide range of scientific research applications:
Chemistry: Used as a reference standard in analytical chemistry for the development of new antibiotics.
Biology: Employed in studies investigating bacterial resistance mechanisms.
Medicine: Utilized in the treatment of bacterial infections, particularly those caused by anaerobic bacteria.
Industry: Applied in the formulation of topical treatments for acne and other skin conditions
Mechanism of Action
Clindamycin 2,4-Diphosphate exerts its effects by inhibiting bacterial protein synthesis. It binds to the 50S ribosomal subunit of bacteria, preventing the assembly of the ribosome and the translation process. This action disrupts protein synthesis, leading to bacterial cell death. The compound’s three-dimensional structure is crucial for its binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
Clindamycin Phosphate: A prodrug of clindamycin with similar antimicrobial activity.
Lincomycin: The parent compound from which clindamycin is derived.
Amoxicillin: A penicillin-type antibiotic with a broader spectrum of activity.
Doxycycline: A tetracycline antibiotic used for a wide range of infections
Uniqueness
Clindamycin 2,4-Diphosphate is unique due to its high aqueous solubility and efficient release of the active drug in vivo. This property makes it particularly effective for topical applications and in treating infections where high local concentrations of the antibiotic are required .
Properties
Molecular Formula |
C18H35ClN2O11P2S |
|---|---|
Molecular Weight |
584.9 g/mol |
IUPAC Name |
[(2R,3R,6R)-2-[(1S,2S)-2-chloro-1-[[(2R,4R)-1-methyl-4-propylpyrrolidine-2-carbonyl]amino]propyl]-4-hydroxy-6-methylsulfanyl-5-phosphonooxyoxan-3-yl] dihydrogen phosphate |
InChI |
InChI=1S/C18H35ClN2O11P2S/c1-5-6-10-7-11(21(3)8-10)17(23)20-12(9(2)19)14-15(31-33(24,25)26)13(22)16(18(30-14)35-4)32-34(27,28)29/h9-16,18,22H,5-8H2,1-4H3,(H,20,23)(H2,24,25,26)(H2,27,28,29)/t9-,10+,11+,12+,13?,14+,15+,16?,18+/m0/s1 |
InChI Key |
SPZJAFHRZHRDNU-MAWHDMTKSA-N |
Isomeric SMILES |
CCC[C@@H]1C[C@@H](N(C1)C)C(=O)N[C@@H]([C@@H]2[C@@H](C(C([C@H](O2)SC)OP(=O)(O)O)O)OP(=O)(O)O)[C@H](C)Cl |
Canonical SMILES |
CCCC1CC(N(C1)C)C(=O)NC(C2C(C(C(C(O2)SC)OP(=O)(O)O)O)OP(=O)(O)O)C(C)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















